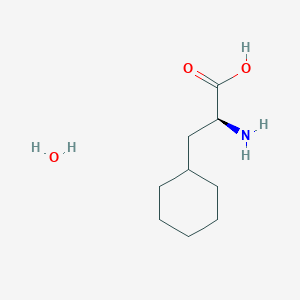

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583367 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-72-1 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-α-Aminocyclohexanepropionic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Introduction: Beyond a Simple Amino Acid Analog

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, commonly known in the scientific community as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification imparts unique physicochemical properties, most notably increased lipophilicity and steric bulk, which have profound implications for the biological activity and metabolic stability of peptides and peptidomimetics into which it is incorporated.[3]

This technical guide provides a comprehensive overview of the biological significance of L-Cyclohexylalanine, moving beyond its basic chemical identity to explore its functional roles in modulating complex biological systems. We will delve into its primary application as a strategic building block in peptide-based drug design, with a focus on its impact on cardiovascular and metabolic therapeutic agents. Furthermore, we will examine the evidence for its potential direct interaction with metalloenzymes, specifically Carboxypeptidase A, and provide detailed methodologies for its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | L-Cyclohexylalanine, 3-Cyclohexyl-L-alanine | [5] |

| CAS Number | 307310-72-1 | [4] |

| Molecular Formula | C₉H₁₉NO₃ | [2][4] |

| Molecular Weight | 189.25 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [6] |

| Boiling Point | 387°C at 760 mmHg | [2] |

| Storage | Room temperature, away from light, under inert gas | [2] |

Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid

The synthesis of L-Cyclohexylalanine is most commonly achieved through the hydrogenation of L-Phenylalanine. This process effectively saturates the aromatic ring, converting it to a cyclohexyl group.

A typical synthetic protocol involves the catalytic hydrogenation of L-Phenylalanine methyl ester hydrochloride.[7] For example, commercially available D-phenylalanine methyl ester hydrochloride can be hydrogenated using a 5% rhodium on carbon catalyst in methanol to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride with high yield.[7] Similarly, L-phenylalanine can be dissolved in a mixture of deionized water, isopropanol, and hydrochloric acid, followed by the addition of a Platinum/Rhodium catalyst. The reaction is then carried out in a hydrogenation autoclave under hydrogen pressure and elevated temperature.[6]

Core Application: Enhancing Peptide Therapeutics

The primary and most well-documented role of L-Cyclohexylalanine is as a strategic component in peptide modification to enhance their therapeutic potential. The incorporation of this non-natural amino acid can significantly improve the pharmacokinetic profile of peptide-based drugs.[2]

Improving Metabolic Stability

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of L-Cha acts as a steric shield, hindering the approach of proteolytic enzymes.[8] This steric hindrance, particularly when the D-isomer (D-Cyclohexylalanine) is used, significantly reduces susceptibility to enzymatic cleavage, leading to a longer in-vivo half-life.[8]

Modulating Receptor Binding and Activity

The increased hydrophobicity imparted by the cyclohexyl group can enhance a peptide's ability to interact with lipid membranes and the hydrophobic pockets of target receptors. This can lead to improved receptor binding affinity and, consequently, enhanced biological activity.[3][8]

Case Study 1: Apelin Receptor Agonists for Cardiovascular Disease

The apelinergic system, which involves the apelin receptor (APJ), is a promising target for the treatment of cardiovascular diseases.[9] However, the endogenous apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility.[9]

Incorporation of L-Cyclohexylalanine into apelin analogs has been shown to dramatically increase their plasma half-life. Modified apelin-13 and apelin-17 analogues containing L-Cha have demonstrated significantly longer plasma half-lives (up to 40-fold and 340-fold increases, respectively) compared to the native peptides.[6][9] These modified peptides also show potent agonistic activity at the apelin receptor and have demonstrated blood pressure-lowering effects in preclinical models.[9][10]

Case Study 2: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Diabetes

Dipeptidyl peptidase-IV (DPP-4) is a serine protease that inactivates incretin hormones, which are involved in regulating insulin secretion.[11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[11]

Derivatives of L-Cyclohexylalanine have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[6][13] Specifically, 4-arylcyclohexylalanine analogs have shown high inhibitory activity (IC50 in the nanomolar range) and excellent pharmacokinetic profiles.[13] The incorporation of the cyclohexylalanine moiety contributes to both the potency and the favorable drug-like properties of these inhibitors.

Potential as a Carboxypeptidase A Inhibitor

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a role in digestion by hydrolyzing the C-terminal peptide bonds of proteins, with a preference for residues with aromatic or branched aliphatic side chains.[14] The active site of CPA contains a Zn²⁺ ion coordinated by amino acid residues, which is essential for its catalytic activity.[14][15]

Mechanism of Carboxypeptidase A Inhibition

Inhibitors of CPA typically function by interacting with the active site zinc ion and/or the surrounding amino acid residues involved in substrate binding and catalysis.[10][14] There are two primary proposed catalytic mechanisms for CPA: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway where a water molecule directly attacks the peptide bond.[14] Inhibitors can interfere with either of these pathways. For example, some inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[16] Others may chelate the active site zinc ion, rendering the enzyme inactive.[10]

Experimental Protocol: Carboxypeptidase A Inhibition Assay

The following protocol describes a general method for assessing the inhibitory potential of this compound against Carboxypeptidase A.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for Carboxypeptidase A.

Materials:

-

Bovine pancreatic Carboxypeptidase A (Sigma-Aldrich, C9268 or equivalent)

-

This compound

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates

-

Multichannel pipette

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the protein concentration by measuring absorbance at 280 nm.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add increasing concentrations of this compound to the wells.

-

Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Add a fixed concentration of Carboxypeptidase A to all wells except the background control.

-

Pre-incubate the enzyme and inhibitor at 25°C for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding the substrate, hippuryl-L-phenylalanine, to all wells simultaneously using a multichannel pipette.

-

Immediately begin monitoring the increase in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its primary role as a building block for enhancing the metabolic stability and modulating the biological activity of peptide-based therapeutics is well-established, with significant successes in the development of apelin receptor agonists and DPP-4 inhibitors.

While its potential as a direct inhibitor of Carboxypeptidase A is plausible based on its structure, further research is required to quantify this activity and elucidate the precise mechanism of interaction. The experimental protocols provided in this guide offer a framework for such investigations.

Future research into L-Cyclohexylalanine and its derivatives will likely continue to focus on its incorporation into novel peptide and peptidomimetic scaffolds to address a wide range of therapeutic targets. Its ability to confer favorable pharmacokinetic properties makes it a key component in the ongoing effort to develop more effective and convenient peptide-based drugs.

References

- 1. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. (S)-2-Amino-3-cyclohexylpropanoic Acid | 27527-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 15. 6 carboxypeptidase mechanism | PPT [slideshare.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of (S)-3-Cyclohexylalanine Hydrate

Abstract

(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry and peptide design. Its unique structural feature, a cyclohexyl group replacing the phenyl ring of phenylalanine, imparts enhanced lipophilicity, metabolic stability, and conformational constraint to bioactive peptides and small molecule therapeutics. This guide provides a comprehensive overview of the discovery, historical development, and synthesis of (S)-3-Cyclohexylalanine hydrate. We will delve into the seminal early syntheses, explore the evolution of stereoselective methodologies, and present detailed protocols for contemporary asymmetric approaches. Furthermore, this document will cover the physicochemical characterization of its hydrate form and its strategic applications in drug development, offering researchers and scientists a thorough technical resource.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is continually evolving, with an increasing demand for novel molecular entities possessing improved pharmacological profiles. Non-proteinogenic amino acids, which are not found in the canonical genetic code, offer a rich chemical space for the design of next-generation therapeutics. The incorporation of these unique building blocks can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. (S)-3-Cyclohexylalanine (L-Cyclohexylalanine) stands out as a particularly impactful member of this class. It is an analog of L-phenylalanine where the aromatic side chain is replaced by a saturated cyclohexane ring. This seemingly subtle modification has significant implications for molecular design, including:

-

Enhanced Proteolytic Resistance: The cyclohexyl moiety provides steric hindrance, shielding the adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1]

-

Increased Lipophilicity: The aliphatic nature of the cyclohexane ring increases the hydrophobicity of molecules, which can enhance membrane permeability and oral bioavailability.

-

Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can pre-organize the backbone of a peptide or small molecule, leading to higher affinity for its biological target.

This guide will provide a deep dive into the history and synthesis of this important molecule, with a focus on its hydrated form.

The Historical Perspective: From Racemic Mixtures to Chiral Purity

The journey of 3-cyclohexylalanine began in the late 1930s. In 1938, David Shemin and Robert M. Herbst at Columbia University reported the first synthesis of dl-β-cyclohexylalanine. Their work was an extension of their studies on the reduction of α-acetaminocinnamic acid to prepare β-phenylalanine. They observed that under certain conditions with Adams platinum oxide catalyst, the phenyl group was also reduced, yielding the hexahydrophenylalanine derivative.

The initial synthesis produced a racemic mixture of the D and L enantiomers. The separation of these enantiomers, a process known as chiral resolution, was a critical next step to enable their differential study in biological systems. Classically, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Modern Synthetic Methodologies for (S)-3-Cyclohexylalanine

The demand for enantiomerically pure (S)-3-cyclohexylalanine in drug development has spurred the development of sophisticated and efficient synthetic routes. Modern approaches focus on asymmetric synthesis, which directly generates the desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

A robust and widely employed method for the synthesis of (S)-3-cyclohexylalanine involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach leverages chiral transition metal catalysts, typically rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity.

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate:

-

A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.

-

The reaction mixture is cooled and poured into cold water to precipitate the azlactone intermediate, which is collected by filtration.

-

The crude azlactone is refluxed in methanol for 4 hours to yield methyl 2-acetamido-3-cyclohexylacrylate after purification.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.011 eq) in degassed methanol.

-

The reactor is sealed and pressurized with hydrogen gas (50-100 psi).

-

The reaction is stirred at room temperature for 12-24 hours.

-

-

Deprotection:

-

After the reaction, the solvent is removed, and the resulting N-acetyl-(S)-3-cyclohexylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield (S)-3-cyclohexylalanine.

-

Causality in Experimental Choices:

-

Catalyst System: The choice of the rhodium precursor and the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands like DuPhos create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral double bond. The mechanism involves the coordination of the substrate to the rhodium complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the product.[2][3][4]

-

Solvent: Degassed methanol is a common solvent as it effectively dissolves the reactants and catalyst, and its polarity can influence the catalytic activity.

Biocatalytic Reductive Amination

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Biocatalytic reductive amination utilizes transaminase enzymes to asymmetrically aminate a keto acid precursor.

Workflow for Biocatalytic Reductive Amination:

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via biocatalytic reductive amination.

Experimental Protocol: Biocatalytic Reductive Amination

-

Synthesis of Cyclohexylpyruvic Acid:

-

A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10°C) solution of diethyl oxalate (1.0 eq) in diethyl ether.

-

The reaction is stirred and then quenched with dilute hydrochloric acid.

-

The product, cyclohexylpyruvic acid, is isolated from the organic layer.

-

-

Biocatalytic Reductive Amination:

-

Cyclohexylpyruvic acid (1.0 eq) is dissolved in a buffer solution.

-

An appropriate (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in excess are added.

-

The mixture is gently agitated at a controlled temperature (typically 30-40°C) for 24-48 hours.

-

The product is isolated by adjusting the pH to its isoelectric point to induce precipitation.

-

Causality in Experimental Choices:

-

Enzyme and Cofactor: Transaminases are highly stereoselective enzymes. The reaction mechanism involves the transfer of an amino group from the amine donor to the enzyme-bound PLP cofactor, forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the keto acid substrate to generate the chiral amino acid product.[5][6][7][8]

-

Amine Donor: An excess of a cheap and readily available amine donor, such as isopropylamine, is used to drive the reaction equilibrium towards product formation.

Comparison of Synthetic Routes

| Parameter | Asymmetric Hydrogenation | Biocatalytic Reductive Amination |

| Precursor | Methyl 2-acetamido-3-cyclohexylacrylate | Cyclohexylpyruvic acid |

| Catalyst | Chiral Rhodium-phosphine complex | ω-Transaminase |

| Stereoselectivity | Typically >95% ee | Typically >99% ee |

| Reaction Conditions | Pressurized hydrogen, organic solvents | Aqueous buffer, mild temperature |

| Advantages | Well-established, broad substrate scope | High selectivity, environmentally friendly |

| Disadvantages | Use of heavy metals, pressurized gas | Enzyme stability and cost can be a factor |

Physicochemical Characterization of (S)-3-Cyclohexylalanine Hydrate

Accurate characterization of the final product is crucial for its use in research and development. (S)-3-Cyclohexylalanine is often isolated as a hydrate, meaning water molecules are incorporated into its crystal lattice.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-3-cyclohexylpropanoic acid hydrate | [9] |

| Synonyms | L-Cyclohexylalanine hydrate, (S)-(+)-Cyclohexylalanine hydrate | [10][11] |

| CAS Number | 27527-05-5 (anhydrous) | [10][11][12] |

| Molecular Formula | C₉H₁₇NO₂ · H₂O | |

| Molecular Weight | 189.25 g/mol (monohydrate) | |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 322 °C (anhydrous) | [11] |

| Optical Rotation | [α]20/D +11.0° to +14.0° (c=1 in 5M HCl) | |

| Solubility | Soluble in water |

Spectroscopic Data:

-

¹H-NMR (500 MHz, D₂O/NaOD): δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75 (all multiple peaks totaling 13H, cyclohexyl-H, and cyclohexyl-CH₂), 3.3 (triple peak, 1H, α-H).[11]

-

Infrared (IR) and Raman Spectra: Available in public databases such as PubChem.[10]

The presence of water in the hydrate form can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA). The exact melting point may vary depending on the hydration state.

Applications in Drug Development and Peptide Science

The unique properties of (S)-3-cyclohexylalanine have made it a valuable component in the design of peptide and small molecule drugs.

-

Peptide Mimetics: By replacing phenylalanine with cyclohexylalanine, medicinal chemists can fine-tune the properties of peptides. For example, it has been used to modify atrial natriuretic peptides to regulate body fluid and blood pressure.[13]

-

Increased Potency and Stability: The conformational constraint imposed by the cyclohexyl ring can lead to a more favorable binding orientation with the target receptor or enzyme, resulting in increased potency. As previously mentioned, its steric bulk also enhances resistance to enzymatic degradation.[1]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of cyclohexylalanine have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[11]

Conclusion

(S)-3-Cyclohexylalanine hydrate has transitioned from a laboratory curiosity to a key building block in modern drug discovery. Its history reflects the broader advancements in organic synthesis, from classical resolution of racemates to highly efficient and selective asymmetric catalytic methods. The development of both chemocatalytic and biocatalytic routes provides researchers with versatile options for accessing this valuable compound. As our understanding of structure-activity relationships deepens, the strategic incorporation of (S)-3-cyclohexylalanine is poised to play an even greater role in the creation of novel therapeutics with enhanced efficacy and durability.

References

- 1. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transamination - Wikipedia [en.wikipedia.org]

- 6. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 7. medium.com [medium.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 12. 3-Cyclohexyl-L-alanine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Structural Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a scientific imperative. (S)-2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of numerous therapeutic agents. The presence of water within its crystal lattice, forming a hydrate, introduces a significant variable that can profoundly influence its physicochemical properties, including stability, solubility, and handling characteristics. A definitive structural analysis of this hydrate is therefore fundamental to ensuring batch-to-batch consistency, process control, and the ultimate safety and efficacy of the final drug product. This guide eschews a rigid template, instead presenting a logically structured, in-depth narrative on the multi-technique approach required for the unambiguous structural elucidation of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.

The Foundational Question: Why is Hydrate Characterization Critical?

The incorporation of water molecules into a crystalline lattice can fundamentally alter a compound's properties. For an API intermediate like (S)-2-Amino-3-cyclohexylpropanoic acid, failing to fully characterize its hydrated state can lead to unforeseen challenges during process development and manufacturing. Hydrates can exhibit different dissolution rates and may convert to anhydrous forms under specific temperature and humidity conditions, impacting product performance.[1][2] Therefore, a comprehensive analysis is required to establish the exact stoichiometry of water, its role in the crystal packing, and the overall stability of the hydrated form. This guide details a self-validating analytical workflow designed to provide a complete and trustworthy structural picture.

The Analytical Strategy: An Integrated, Multi-Technique Approach

No single analytical technique can provide the complete structural story of a hydrated crystalline compound. A robust analysis relies on the convergence of data from several complementary methods. Our approach is built on four pillars, each providing a unique piece of the structural puzzle.

-

Single-Crystal X-ray Diffraction (SC-XRD): The unequivocal "gold standard" for determining the three-dimensional atomic arrangement in a crystal.

-

Spectroscopy (NMR & FTIR): To confirm the covalent structure and probe the local chemical environment of functional groups.

-

Thermal Analysis (TGA & DSC): To precisely quantify the water content and characterize the thermal stability and phase transitions of the hydrate.

-

Mass Spectrometry (MS): To provide definitive confirmation of the molecular weight and elemental composition of the parent molecule.

This integrated strategy ensures that the findings from each technique corroborate the others, leading to an authoritative and scientifically sound structural assignment.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Architectural Blueprint

SC-XRD provides an unparalleled, direct visualization of the molecular structure at the atomic level. It is the only technique that can definitively reveal the precise positions of the amino acid and water molecules within the crystal lattice, their stereochemistry, and the intricate network of intermolecular forces that hold them together.

Causality Behind the Choice:

SC-XRD is chosen because it directly addresses the core questions of hydrate analysis:

-

Stoichiometry: It allows for the direct counting of water molecules per amino acid molecule in the asymmetric unit of the crystal.

-

Connectivity and Conformation: It confirms the expected covalent bonds of the amino acid and reveals its three-dimensional shape.

-

Intermolecular Interactions: Crucially, it maps the hydrogen-bonding network between the water molecules and the amino acid's functional groups (amine and carboxylate), which is the primary force governing the hydrate's stability.[3]

Experimental Protocol: A Validating Workflow

The process from obtaining a crystal to a final, validated structure is systematic and ensures data integrity at each step.

Caption: A step-by-step workflow for SC-XRD analysis.

Data Interpretation: From Numbers to Insights

The refined crystallographic model yields a wealth of quantitative data, which should be summarized for clarity.

Table 1: Representative Crystallographic Data Summary

| Parameter | Example Value | Significance |

|---|---|---|

| Formula Sum | C₉ H₁₉ N O₃ | Confirms a 1:1 ratio of the amino acid to water (monohydrate). |

| Crystal System | Monoclinic | Describes the fundamental symmetry of the crystal lattice. |

| Space Group | P2₁ | Specifies the symmetry elements and confirms a chiral environment. |

| Final R1 value | < 5% | Indicates a good fit between the experimental data and the final structural model. |

| H-Bond (N-H···O) | d = 2.85 Å | Quantifies a key interaction stabilizing the crystal structure. |

| H-Bond (Water O-H···O) | d = 2.78 Å | Shows the water molecule acting as a bridge between amino acid molecules. |

Spectroscopic Analysis: Confirming Molecular Identity

Spectroscopic techniques provide essential confirmation of the molecular structure identified by SC-XRD and offer insights into the compound's behavior in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure of an organic molecule in solution. For (S)-2-Amino-3-cyclohexylpropanoic acid, ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the carbon-hydrogen framework. The experiment is designed to confirm that the molecule's core structure is correct and has not undergone rearrangement.

-

Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5 mg of the hydrate in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is a deliberate choice to allow for the exchange of labile protons (on -NH₂ and -COOH), which simplifies the spectrum by causing these peaks to disappear, aiding in the assignment of the C-H signals.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.

-

Analysis: Analyze the chemical shifts, integration values (proton count), and spin-spin coupling patterns to assign all proton signals.

-

Table 2: Expected ¹H NMR Assignments in D₂O

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| α-H (on chiral center) | ~3.7 | Doublet of doublets | 1H |

| β-CH₂ (adjacent to ring) | ~1.8 - 1.6 | Multiplet | 2H |

| Cyclohexyl-H | ~1.7 - 0.9 | Complex Multiplets | 11H |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR probes the vibrational frequencies of chemical bonds, making it highly sensitive to the presence of specific functional groups. For a hydrate, it provides rapid, confirmatory evidence of water's presence through its characteristic O-H vibrations.

-

Protocol (Solid State - ATR):

-

Place a small amount of the crystalline hydrate directly on the Attenuated Total Reflectance (ATR) crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Key Diagnostic Peaks:

-

~3500-3200 cm⁻¹ (Broad): Strong, broad absorption characteristic of O-H stretching vibrations from both the water molecule and the carboxylic acid, broadened due to extensive hydrogen bonding.

-

~1630 cm⁻¹: A sharp peak corresponding to the H-O-H scissoring (bending) vibration, a definitive marker for lattice water.

-

~1580 cm⁻¹ & ~1410 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group, indicating the zwitterionic form in the solid state.

-

Thermal Analysis: Quantifying Water and Mapping Stability

Thermal analysis is essential for quantifying the water of hydration and understanding the material's behavior upon heating.

Thermogravimetric Analysis (TGA)

-

Trustworthiness & Rationale: TGA provides precise and accurate quantitative data on mass changes as a function of temperature. Its primary role here is to determine the exact stoichiometry of the hydrate by measuring the mass loss corresponding to the dehydration event.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

-

Data Interpretation: A distinct step-wise mass loss is observed. For a monohydrate of (S)-2-Amino-3-cyclohexylpropanoic acid (MW: 171.24 g/mol ), the theoretical mass loss for one water molecule (MW: 18.02 g/mol ) is 9.52% . An experimental result close to this value provides strong evidence for a monohydrate.

Differential Scanning Calorimetry (DSC)

-

Expertise & Rationale: DSC measures the heat flow associated with thermal transitions. It is run in conjunction with TGA to correlate the mass loss with a specific thermal event (an endotherm for dehydration). It also reveals subsequent events, such as the melting of the anhydrous form.

-

Protocol:

-

Seal 3-5 mg of the sample in a hermetic aluminum pan. Using a hermetic pan is crucial to contain the water vapor upon dehydration, ensuring a sharp and well-defined endotherm.

-

Heat the sample at the same rate as the TGA experiment.

-

-

Data Interpretation: The DSC thermogram will show an endothermic peak at the temperature corresponding to the TGA mass loss, representing the energy required to remove the water from the crystal lattice.

References

An In-depth Technical Guide to (S)-3-Cyclohexylalanine Hydrate: Derivatives and Analogs in Modern Drug Discovery

Abstract

(S)-3-Cyclohexylalanine (Cha), a non-proteinogenic amino acid, has emerged as a pivotal structural motif in medicinal chemistry. Its unique aliphatic, bulky side chain offers a compelling alternative to aromatic residues like phenylalanine, bestowing peptides and small molecules with enhanced metabolic stability, conformational rigidity, and modulated receptor affinity. This technical guide provides a comprehensive exploration of (S)-3-Cyclohexylalanine hydrate, its key derivatives, and strategic analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind its synthesis, the strategic considerations for its incorporation into bioactive molecules, and its application in the development of novel therapeutics, including apelin receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower your research endeavors.

The Core Moiety: (S)-3-Cyclohexylalanine Hydrate

(S)-3-Cyclohexylalanine is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its behavior when incorporated into larger structures. The commercially available form is often a hydrate, which can influence its solubility and handling characteristics.[1]

Physicochemical Properties

The cyclohexyl side chain imparts a significant increase in lipophilicity compared to its parent amino acid, alanine, and a distinct conformational profile compared to phenylalanine. This influences its interactions within biological systems and its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ · H₂O | [2] |

| Molecular Weight | 189.25 g/mol (Hydrate) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 234-237 °C | [2] |

| Solubility | Soluble in water | [4] |

| Optical Rotation | [α]20/D +11.0° to +14.0° |

Synthesis of the Chiral Core: Strategies and Rationale

The enantioselective synthesis of (S)-3-Cyclohexylalanine is critical to its application in drug development, as stereochemistry dictates biological activity. Several robust methods have been developed, each with distinct advantages.

Asymmetric Hydrogenation of Prochiral Precursors

A prevalent and highly effective strategy involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This method leverages chiral catalysts to establish the desired stereocenter with high fidelity.

Rationale: The choice of a chiral phosphine ligand coordinated to a metal center (typically rhodium) creates a chiral environment around the double bond of the precursor.[5] This forces the addition of hydrogen to occur preferentially from one face of the molecule, leading to a high enantiomeric excess of the desired (S)-enantiomer. The selection of the specific ligand (e.g., DuPhos, BINAP) is crucial and is often determined empirically to achieve the highest stereoselectivity for the given substrate.

Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis: Synthesize the N-acetyl-α,β-dehydro-3-cyclohexylalanine methyl ester precursor via an Erlenmeyer-Azlactone synthesis from cyclohexanecarboxaldehyde and N-acetylglycine.

-

Hydrogenation: In a high-pressure reactor, dissolve the precursor in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of a chiral rhodium catalyst, for example, [Rh(COD)(R,R)-Me-DuPhos)]BF₄.

-

Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Deprotection: Following the reaction, remove the solvent and purify the product. The N-acetyl and methyl ester protecting groups can then be removed by acid or base hydrolysis to yield (S)-3-Cyclohexylalanine.

Biocatalytic Reductive Amination

Leveraging the high selectivity of enzymes, biocatalytic reductive amination offers a green and efficient alternative to traditional chemical synthesis.[6][7]

Rationale: This approach utilizes enzymes such as amino acid dehydrogenases or transaminases to catalyze the asymmetric amination of a keto acid precursor, cyclohexylpyruvic acid.[8][9] The enzyme's active site is inherently chiral, ensuring the formation of the (S)-enantiomer with exceptional purity.[2] This method operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents.

Workflow for Biocatalytic Reductive Amination

Caption: Biocatalytic synthesis of (S)-3-Cyclohexylalanine.

Key Derivatives for Peptide Synthesis

To incorporate (S)-3-Cyclohexylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected. The two most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Boc-(S)-3-Cyclohexylalanine

The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[10]

Mechanism of Boc Protection: The amino group of (S)-3-Cyclohexylalanine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting carbamate is stable to a wide range of reaction conditions but is readily cleaved by acid.[11][12]

Mechanism of Boc Deprotection: Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[13][14]

Fmoc-(S)-3-Cyclohexylalanine

The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF.[15] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[16]

Mechanism of Fmoc Protection: The amino group reacts with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to form the stable carbamate.[17]

Mechanism of Fmoc Deprotection: A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the excess base.[13][18]

Logical Workflow for Fmoc-based SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Strategic Analogs in Drug Development

The incorporation of (S)-3-Cyclohexylalanine into peptide and small molecule scaffolds is a deliberate strategy to enhance their therapeutic potential.

Rationale for Incorporation: Enhancing Metabolic Stability

A primary driver for using (S)-3-Cyclohexylalanine is to improve the metabolic stability of bioactive peptides.[19][20] The bulky, aliphatic cyclohexyl side chain can act as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds.[19] This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for a successful therapeutic.

Case Study 1: Apelin Receptor Agonists

The apelin/APJ system is a promising target for cardiovascular diseases. However, the endogenous apelin peptides are rapidly degraded in vivo.[21]

Structure-Activity Relationship (SAR): Replacing native amino acids with (S)-3-Cyclohexylalanine in apelin analogs has been shown to significantly increase plasma half-life while maintaining or even improving receptor binding and activation.[21] For instance, certain cyclohexylalanine-containing apelin-17 analogs exhibit up to a 340-fold increase in plasma half-life compared to the native peptide.

| Analog | Modification | Plasma Half-life (vs. native) | Receptor Binding (pKi) | Reference |

| Apelin-13 Analog | L-Cha substitution | Up to 40x longer | Maintained | [21] |

| Apelin-17 Analog | L-Cha substitution | Up to 340x longer | Maintained | [21] |

Apelin Receptor Signaling Pathway

Caption: Simplified apelin receptor signaling cascade.[22][23][24][25][26]

Case Study 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, thereby enhancing insulin secretion.

SAR and Binding Interactions: Analogs of (S)-3-Cyclohexylalanine have been developed as potent and selective DPP-IV inhibitors. The cyclohexyl group typically occupies the S1 hydrophobic pocket of the enzyme's active site. Modifications to other parts of the molecule are then optimized to interact with other key residues in the active site, such as Glu205, Glu206, and Tyr662, leading to high-affinity binding and potent inhibition.[27][28][29][30]

| Compound | Modification | DPP-IV IC₅₀ (nM) | Reference |

| Sitagliptin | (Reference drug) | ~18 | [27] |

| Analog 1 | 4-Arylcyclohexylalanine derivative | 4.8 | |

| Analog 2 | 4-Aminocyclohexylglycine derivative | 2.6 |

Analytical Methods: Ensuring Chiral Purity

The enantiomeric purity of (S)-3-Cyclohexylalanine and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Method Development Rationale: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often effective for separating the enantiomers of N-protected amino acids.[31] The mobile phase composition (typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol) is optimized to achieve baseline separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) in polar organic or reversed-phase mode can be employed.[1][32]

Experimental Protocol: Chiral HPLC Analysis of Fmoc-(S)-3-Cyclohexylalanine

-

Column: Chiralpak IC (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and compare the retention time of the major peak to that of a known standard of the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion and Future Perspectives

(S)-3-Cyclohexylalanine hydrate and its derivatives are invaluable tools in the design of modern therapeutics. The strategic replacement of aromatic residues with this non-proteinogenic amino acid provides a reliable method for enhancing metabolic stability and modulating biological activity. The synthetic methodologies for accessing this chiral building block are well-established and offer both chemical and biocatalytic routes to high-purity material. As our understanding of disease pathways deepens, the rational design of peptides and small molecules incorporating (S)-3-Cyclohexylalanine will undoubtedly continue to yield novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The insights and protocols provided in this guide aim to facilitate and inspire further innovation in this exciting field.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cusabio.com [cusabio.com]

- 23. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. researchgate.net [researchgate.net]

- 28. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 32. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-3-Cyclohexylalanine Hydrate

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. (S)-3-Cyclohexylalanine (Cha), a bulky, hydrophobic amino acid analog, is of particular interest for its ability to introduce conformational constraints and increase resistance to enzymatic degradation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of (S)-3-Cyclohexylalanine hydrate into synthetic peptides via Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin selection and coupling strategies to cleavage and purification, ensuring a reproducible and high-yield workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Canonical Amino Acids

Standard solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the stepwise addition of amino acids to a growing chain anchored to a solid support.[1] This methodology, pioneered by Bruce Merrifield, has become the gold standard for producing peptides for a vast range of applications.[2] The strategic incorporation of non-canonical amino acids, such as (S)-3-Cyclohexylalanine, expands the chemical diversity of synthetic peptides far beyond the 20 proteinogenic amino acids. The bulky cyclohexyl side chain of Cha can induce specific secondary structures, enhance binding affinity to biological targets through increased hydrophobic interactions, and sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3]

This document outlines a detailed protocol for the manual synthesis of a peptide containing (S)-3-Cyclohexylalanine hydrate using the widely adopted Fmoc/tBu (tert-butyl) strategy.[4] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains, offering a robust and versatile methodology.[5]

Materials and Reagents

Sourcing high-quality reagents is paramount for a successful peptide synthesis. The following is a list of required materials and their recommended specifications.

| Reagent | Specification | Purpose |

| Resin | Rink Amide or Wang Resin (100-200 mesh) | Solid support for peptide assembly. Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids.[6] |

| (S)-3-Cyclohexylalanine hydrate | Fmoc-Cha-OH, ≥98.0% purity | The non-canonical amino acid to be incorporated.[7] |

| Standard Fmoc-Amino Acids | Protected as required for the sequence | Building blocks for the peptide chain. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for washing and reactions.[6] |

| Dichloromethane (DCM) | Anhydrous | Solvent for resin swelling and washing.[2] |

| Piperidine | Reagent grade | For the removal of the Fmoc protecting group.[8] |

| Coupling Reagents | HATU, HBTU, or HCTU | To activate the carboxylic acid of the incoming amino acid for amide bond formation.[9] |

| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | To activate the coupling reagent and neutralize the protonated N-terminus.[8] |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | To cleave the peptide from the resin and remove side-chain protecting groups.[10] |

| Diethyl ether | Anhydrous, cold | For peptide precipitation.[8] |

| Acetonitrile (ACN) | HPLC grade | Mobile phase for purification.[11] |

| Water | HPLC grade | Mobile phase for purification.[11] |

Experimental Workflow: A Step-by-Step Guide

The following protocol details the manual synthesis of a peptide incorporating (S)-3-Cyclohexylalanine hydrate. The process is cyclical, with each cycle adding one amino acid to the growing peptide chain.

Resin Preparation and First Amino Acid Loading

The initial step involves preparing the solid support and attaching the first amino acid.[2]

-

Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to swell the resin for at least 30-60 minutes. This allows for optimal diffusion of reagents into the resin beads.[2]

-

First Amino Acid Coupling (Loading): The method for loading the first amino acid depends on the chosen resin. For Wang resin, a pre-activated ester of the first Fmoc-amino acid is typically used. For Rink Amide resin, the Fmoc group is first removed from the linker before coupling the first amino acid.

The Iterative SPPS Cycle

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.

References

- 1. lcms.cz [lcms.cz]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. innospk.com [innospk.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

Application Note & Protocols for the Quantitative Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Abstract

(S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine, is a non-proteinogenic amino acid analogue of phenylalanine with significant applications in pharmaceutical development as a chiral building block. Its hydrate form requires precise and accurate quantification to ensure the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive overview of robust analytical techniques for the quantification of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a secondary method using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline a complete method validation strategy based on ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction and Analytical Considerations

(S)-2-Amino-3-cyclohexylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals. The stereochemical purity and accurate concentration of this compound are critical quality attributes (CQAs) that can directly impact the final product's therapeutic effect and safety profile. The presence of its enantiomer, (R)-2-Amino-3-cyclohexylpropanoic acid, is often considered an impurity that must be controlled. Therefore, analytical methods must not only be quantitative but also stereospecific.

The primary analytical challenges for this molecule stem from its physicochemical properties:

-

Chirality: The presence of a stereocenter necessitates chiral separation techniques to distinguish between the (S) and (R) enantiomers.

-

Polarity: As an amino acid, the molecule is zwitterionic and highly polar, which influences the choice of chromatographic conditions.

-

Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit sensitivity with UV detection and often necessitates derivatization or the use of more universal detectors like mass spectrometry.

This document will primarily focus on a chiral HPLC-UV/MS method as the gold standard, with a GC-MS method presented as a viable, high-sensitivity alternative that requires derivatization.

Recommended Analytical Technique: Chiral HPLC

High-Performance Liquid Chromatography is the preferred method for the analysis of non-volatile, polar compounds like amino acids. For enantiomeric separation, a chiral stationary phase (CSP) is required. The fundamental principle of chiral chromatography is the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] These diastereomers have different interaction energies, leading to different retention times and thus, separation.

Causality of Method Design: Why Chiral HPLC?

-

Direct Enantiomeric Separation: Unlike achiral methods, a chiral HPLC setup can simultaneously quantify the (S)-enantiomer and detect/quantify the (R)-enantiomer impurity in a single run.

-

Versatility in Detection: The method can be coupled with various detectors. UV detection is simple and common, but for higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) is superior.

-

Robustness: HPLC is a well-established, robust technique widely used in quality control laboratories within the pharmaceutical industry.

Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the chiral HPLC method.

References

The Strategic Incorporation of (S)-3-Cyclohexylalanine Hydrate in Modern Drug Discovery: A Guide for Medicinal Chemists

(S)-3-Cyclohexylalanine hydrate, a non-proteinogenic amino acid analogue of phenylalanine, has emerged as a pivotal building block in medicinal chemistry. Its unique structural feature—the replacement of the aromatic phenyl ring with a saturated cyclohexyl group—imparts critical physicochemical properties to parent molecules, significantly enhancing their therapeutic potential. This guide provides an in-depth exploration of the applications of (S)-3-Cyclohexylalanine hydrate, complete with detailed protocols and scientific rationale for its use in the design of novel therapeutics.

The bulky and lipophilic nature of the cyclohexyl side chain offers several advantages in drug design. It can induce conformational constraints in peptidic molecules, leading to improved receptor binding and selectivity. Furthermore, this modification often enhances metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, a crucial factor in improving a drug's pharmacokinetic profile.

Core Applications in Medicinal Chemistry

The utility of (S)-3-Cyclohexylalanine hydrate spans multiple therapeutic areas, primarily in the development of enzyme inhibitors and receptor modulators.

Renin Inhibitors for the Treatment of Hypertension

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. The incorporation of cyclohexylalanine derivatives into renin inhibitors has been a successful strategy to enhance their potency and oral bioavailability.[1][2] The cyclohexyl group effectively mimics the hydrophobic side chain of phenylalanine, which is recognized by the S1 and S3 binding pockets of renin, while offering increased resistance to enzymatic degradation compared to its aromatic counterpart.[3][4]

A notable example is Aliskiren, the first-in-class direct renin inhibitor approved for the treatment of hypertension. While the synthesis of Aliskiren itself involves the creation of a similar cyclohexyl-containing moiety through a multi-step process, the principles of its interaction with the renin active site underscore the importance of this structural feature.[5][6][7][8]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-IV prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes. Several DPP-IV inhibitors, known as "gliptins," have been developed. While not all gliptins contain a cyclohexylalanine moiety, the design of novel inhibitors often explores the incorporation of various lipophilic groups to enhance binding to the hydrophobic S1 pocket of the enzyme. The synthesis of DPP-IV inhibitors often involves the coupling of a chiral amine with a suitable scaffold.[9][10][11]

Apelin Receptor Agonists for Cardiovascular Diseases

The apelin receptor (APJ) is a G-protein coupled receptor involved in various physiological processes, including the regulation of blood pressure and cardiac function.[12] Apelin peptides, the endogenous ligands for APJ, have a very short half-life in circulation.[13] The substitution of specific amino acids with (S)-3-Cyclohexylalanine in apelin analogues has been shown to significantly enhance their metabolic stability and potency as APJ receptor activators.[13] These modified peptides exhibit prolonged blood pressure-lowering effects, making them promising candidates for the treatment of cardiovascular diseases.[13]

Experimental Protocols

The incorporation of (S)-3-Cyclohexylalanine hydrate into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual synthesis of a short peptide amide incorporating this non-natural amino acid.

Protocol 1: Manual Solid-Phase Synthesis of a Cyclohexylalanine-Containing Peptide

This protocol outlines the synthesis of a generic tripeptide (e.g., Ac-Ala-Cha-His-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials and Reagents:

-

Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Fmoc-His(Trt)-OH

-

Fmoc-(S)-3-Cyclohexylalanine-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

First Amino Acid Coupling (Fmoc-His(Trt)-OH):

-

Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Sequential Deprotection and Coupling: Repeat step 2 (Fmoc Deprotection) and step 3 (Amino Acid Coupling) for Fmoc-(S)-3-Cyclohexylalanine-OH and then for Fmoc-Ala-OH.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

-

Agitate for 30 minutes.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (90:5:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Table 1: Reagent Equivalents for Peptide Coupling

| Reagent | Equivalents (relative to resin loading) |

|---|---|

| Fmoc-Amino Acid | 3 |

| DIC | 3 |

| OxymaPure® | 3 |

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Visualizing the Rationale: The Role of the Cyclohexyl Group

The strategic advantage of incorporating (S)-3-Cyclohexylalanine can be visualized in the context of enzyme-inhibitor interactions.

Caption: Enzyme-Inhibitor Binding Schematic.

Conclusion

(S)-3-Cyclohexylalanine hydrate is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, particularly peptides and peptidomimetics, can significantly enhance their pharmacological properties. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the strategic use of this important synthetic tool in the ongoing quest for novel and more effective therapeutics.

References

- 1. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin inhibitors containing a C-terminal amide cycle and compositions and combinations containing the same - Patent 0129189 [data.epo.org]

- 3. New modified heterocyclic phenylalanine derivatives. Incorporation into potent inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of renin inhibitors: incorporation of transition-state isostere side chains that span from the S1 to the S3 binding pockets and examination of P3-modified renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Protein Engineering: A Guide to Cell-Free Synthesis of Proteins with Unnatural Amino Acids

In the dynamic fields of protein engineering, synthetic biology, and drug development, the ability to move beyond the canonical 20 amino acids opens up a new frontier of possibilities. The site-specific incorporation of unnatural amino acids (UAAs) into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function.[1][2][] Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for this purpose, offering an open environment that circumvents the limitations of traditional in vivo systems, such as UAA transport across cell membranes and cytotoxicity.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of incorporating UAAs using CFPS systems.

The Power of an Expanded Genetic Code

The 20 standard amino acids, while versatile, have a limited chemical repertoire. The ability to incorporate UAAs with diverse side chains—including bio-orthogonal handles, fluorescent probes, post-translational modifications, and photocaged groups—provides an unprecedented toolkit for protein manipulation.[1][6] This has profound implications for:

-

Drug Discovery and Development: Engineering antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, creating peptides with enhanced stability and oral bioavailability, and developing novel therapeutic proteins with improved pharmacokinetic properties.[6][7][8][9]

-

Fundamental Research: Probing protein structure and dynamics using fluorescent or spectroscopic UAAs, studying protein-protein interactions, and elucidating enzymatic mechanisms.[7][10]

-

Biomaterials and Biocatalysis: Designing novel enzymes with enhanced catalytic activities and creating biocompatible polymers with unique properties.[2]

Core Methodologies for UAA Incorporation in CFPS

The site-specific incorporation of a UAA requires the reassignment of a codon that is typically not used for a canonical amino acid.[11] This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host's translational machinery.[1][12][13][14][15] This means the orthogonal aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs.

Two primary strategies are employed for codon reassignment in CFPS:

Stop Codon Suppression

This is the most widely used method, where a nonsense (stop) codon, typically the amber codon (UAG), is repurposed to encode a UAA.[4][16][17] The UAG codon is the least frequently used stop codon in E. coli, making it an ideal target for reassignment.[4] A suppressor tRNA with an anticodon that recognizes the UAG codon is charged with the desired UAA by the orthogonal aaRS and delivered to the ribosome during translation.

A significant challenge in this approach is the competition between the suppressor tRNA and the native release factors (RFs) that recognize the stop codon and terminate translation, leading to truncated protein products.[4] To overcome this, CFPS systems can be prepared from genetically engineered E. coli strains lacking release factor 1 (RF1), which is responsible for recognizing the UAG codon.[4][18] This significantly increases the efficiency of UAA incorporation.

Workflow for UAA Incorporation via Stop Codon Suppression

Caption: Workflow of UAA incorporation using stop codon suppression in a CFPS system.

Sense Codon Reassignment

An alternative to stop codon suppression is the reassignment of a sense codon.[19][20][21][22] This approach aims to break the degeneracy of the genetic code, where multiple codons specify the same amino acid.[20] By engineering an orthogonal tRNA that recognizes a specific sense codon and an orthogonal aaRS that charges it with a UAA, that codon's meaning can be effectively changed. This method holds the potential for incorporating multiple, distinct UAAs into a single protein by reassigning different sense codons.[20][21]

However, sense codon reassignment is more challenging due to the competition with the endogenous tRNA that naturally decodes the target sense codon.[22] Strategies to overcome this include using rare codons as targets and engineering the orthogonal tRNA for enhanced competitiveness.[22][23]

Comparing CFPS Systems for UAA Incorporation

Two main types of E. coli-based CFPS systems are commonly used for UAA incorporation: crude cell extracts and the PURE (Protein synthesis Using Recombinant Elements) system.[7]

| Feature | Crude Extract (e.g., S30) | PURE System |

| Composition | Complex mixture of over 500 proteins.[7] | Defined system with individually purified translation components.[7][24] |

| Protein Yield | Generally higher (can reach mg/mL).[7] | Lower (typically in the µg/mL range).[1] |

| Cost | More cost-effective.[7] | Significantly more expensive.[7] |

| Control | Less defined, potential for nuclease and protease activity.[7] | High degree of control over reaction components.[24] |

| Applications | High-yield production of proteins with UAAs. | Mechanistic studies of translation, ribosome display.[25] |

For most applications requiring significant quantities of UAA-containing protein, crude extract-based systems, especially those derived from RF1-deficient strains, offer a practical and high-yielding solution.[7][18]